[2-(Dimethylamino)ethyl](propyl)amine
Overview
Description
2-(Dimethylamino)ethylamine: is a chemical compound with the molecular formula C7H18N2. It is also known by its IUPAC name, N1,N~1~-dimethyl-N~2~-propyl-1,2-ethanediamine. This compound is a diamine, meaning it contains two amine groups, which makes it useful in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-(Dimethylamino)ethylamine are cellular membranes . This compound is a part of a class of molecules known as diblock copolymers , which can assemble in aqueous solutions to form vesicles delimited by a polymeric double layer, also known as polymersomes . These polymersomes are considered a more robust option to liposomes .
Mode of Action
2-(Dimethylamino)ethylamine interacts with its targets by forming polymersomes . These polymersomes are responsive to pH and temperature, making them ideal for drug delivery systems or nanoreactors . The ionization equilibrium of the amino groups on the polymersomes can be analyzed by potentiometric titration and Zeta potential measurements .
Biochemical Pathways
The compound affects the pH-responsive behavior of polymersomes . Unusual pH gradients are present in cells under several physiological and pathological conditions . Therefore, the compound’s ability to respond to these pH changes can significantly impact the biochemical pathways within the cell .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability . The compound’s ADME properties would be influenced by its structure and the environment in which it is administered.
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), forming polymersomes that respond to pH and temperature changes . These interactions are crucial for its function as a drug delivery system and nanoreactor. The compound’s amino groups can ionize, affecting its interaction with other molecules and its overall biochemical behavior .
Cellular Effects
The effects of 2-(Dimethylamino)ethylamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, PDMAEMA-based copolymers, which include 2-(Dimethylamino)ethylamine, exhibit pH-responsive behavior that can alter cellular uptake and distribution . This can lead to changes in gene expression and metabolic activity, making it a valuable tool in gene delivery and other biomedical applications .
Molecular Mechanism
At the molecular level, 2-(Dimethylamino)ethylamine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and influence gene expression. The compound’s tertiary amines can be protonated at low pH, rendering it water-soluble and allowing it to act as a cationic polyelectrolyte . This property is essential for its role in forming micelles and other structures that facilitate drug delivery and other biochemical processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Dimethylamino)ethylamine over time are critical factors in its biochemical applications. Studies have shown that PDMAEMA-based polymers, which include 2-(Dimethylamino)ethylamine, exhibit reversible pH-responsive behavior and can form various micellar structures depending on the pH . These temporal changes can affect the compound’s long-term effects on cellular function, making it essential to consider these factors in laboratory settings .
Dosage Effects in Animal Models
The effects of 2-(Dimethylamino)ethylamine vary with different dosages in animal models. At lower doses, it can effectively deliver drugs or genes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in its applications . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.
Metabolic Pathways
2-(Dimethylamino)ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. For example, its interaction with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) can affect the polymer’s ionization equilibrium and, consequently, its metabolic behavior . These interactions are vital for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 2-(Dimethylamino)ethylamine within cells and tissues are influenced by its interactions with transporters and binding proteins. PDMAEMA-based polymers, which include 2-(Dimethylamino)ethylamine, can form micelles and other structures that facilitate their transport and distribution . These properties are essential for its role in drug delivery and other biomedical applications.
Subcellular Localization
The subcellular localization of 2-(Dimethylamino)ethylamine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation. The reaction conditions often include:
Temperature: Elevated temperatures to facilitate the reaction.
Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Solvents: Organic solvents like toluene or ethanol.
Industrial Production Methods: In industrial settings, the production of 2-(Dimethylamino)ethylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Dimethylamine and acrylonitrile.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Can be reduced to form simpler amines.
Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides such as methyl iodide (CH3I) under basic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry.
Polymerization: Acts as a monomer in the synthesis of polymers.
Biology:
Drug Delivery: Utilized in the formulation of drug delivery systems due to its ability to form stable complexes with drugs.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry:
Surfactants: Used in the production of surfactants for personal care products like shampoos and soaps.
Comparison with Similar Compounds
Dimethylaminopropylamine: Another diamine with similar applications in surfactants and pharmaceuticals.
2-(Dimethylamino)ethyl methacrylate: Used in polymerization reactions and drug delivery systems.
Uniqueness:
Structural Differences: The presence of a propyl group in 2-(Dimethylamino)ethylamine provides unique steric and electronic properties compared to other diamines.
Reactivity: The specific arrangement of amine groups in 2-(Dimethylamino)ethylamine allows for distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
N',N'-dimethyl-N-propylethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-5-8-6-7-9(2)3/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCJDNIHQAGLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266201 | |
Record name | N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89893-80-1 | |
Record name | N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89893-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.